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Compound of Interest

Compound Name: 1-(2-Bromophenyl)-2-thiourea

Cat. No.: B1223331 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to confirm the

chemical structure of 1-(2-Bromophenyl)-2-thiourea. By comparing expected spectral

characteristics with experimental data from related compounds, we provide a framework for the

structural elucidation of this and similar thiourea derivatives.

Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 1-(2-
Bromophenyl)-2-thiourea using a combination of spectroscopic techniques.
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Workflow for Spectroscopic Structure Confirmation

Hypothesized Structure:
1-(2-Bromophenyl)-2-thiourea
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Analysis of Functional Groups
(N-H, C=S, C-Br, Aromatic C-H)

Analysis of Proton Environment
(Chemical Shift, Integration, Splitting)

Analysis of Carbon Skeleton
(Chemical Shift)

Determination of Molecular Weight
and Fragmentation Pattern

Data Comparison and Integration

Structure Confirmed

Click to download full resolution via product page

Caption: Logical workflow for the confirmation of 1-(2-Bromophenyl)-2-thiourea structure

using spectroscopic methods.

Spectroscopic Data Comparison
The confirmation of the structure of 1-(2-Bromophenyl)-2-thiourea, with the molecular formula

C₇H₇BrN₂S and a molecular weight of 231.11 g/mol , relies on the careful analysis of data from

various spectroscopic techniques.[1][2] Below, we compare the expected spectral data for the

proposed structure with data from analogous compounds.

Table 1: FT-IR Spectroscopic Data
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Functional Group

Expected Wavenumber

(cm⁻¹) for 1-(2-

Bromophenyl)-2-thiourea

Reported Wavenumber

(cm⁻¹) for Thiourea

Derivatives

N-H Stretch 3400-3100 (multiple bands) 3371, 3260, 3156 (Thiourea)[3]

Aromatic C-H Stretch 3100-3000
~3027 (Aryl thiourea

derivative)[4]

C=S Stretch (Thioamide) 1250-1020
~1585 (asymmetric), ~1449

(symmetric) (Thiourea)[3]

C-N Stretch 1400-1200
Not explicitly reported, but

expected in this region.

Aromatic C=C Stretch 1600-1450
1578, 1513, 1441 (Aryl

thiourea derivative)[4]

C-Br Stretch 700-500
Not explicitly reported, but

expected in this region.

Table 2: ¹H NMR Spectroscopic Data

Proton Type

Expected Chemical Shift (δ,

ppm) for 1-(2-

Bromophenyl)-2-thiourea

Reported Chemical Shift (δ,

ppm) for Phenylthiourea

Aromatic Protons (C₆H₄) 7.0 - 8.0 (complex multiplet) 7.1 - 7.6 (multiplet)

N-H (Thiourea) 8.0 - 10.0 (broad singlets)
Not explicitly reported, but

expected in this region.

Table 3: ¹³C NMR Spectroscopic Data
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Carbon Type

Expected Chemical Shift (δ,

ppm) for 1-(2-

Bromophenyl)-2-thiourea

Reported Chemical Shift (δ,

ppm) for N-(4-

Bromophenyl)thiourea

C=S (Thiourea) ~180
Not explicitly reported, but

expected in this region.

Aromatic C-Br 110-120
Not explicitly reported, but

expected in this region.

Aromatic Carbons 120-140 122.0, 132.3, 137.9

Table 4: Mass Spectrometry Data
Parameter

Expected Value for 1-(2-

Bromophenyl)-2-thiourea

Reported Value for N-(2-

Bromophenyl)thiourea

Molecular Ion [M]⁺
m/z = 230/232 (due to ⁷⁹Br/

⁸¹Br isotopes)
Mr = 231.12[2][5]

Key Fragmentation Loss of NH₂, CS, Br

Not explicitly detailed, but

would involve fragmentation of

the thiourea and bromophenyl

moieties.

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrument: PerkinElmer Spectrum RXI spectrometer or equivalent.

Sample Preparation: The solid sample of 1-(2-Bromophenyl)-2-thiourea is mixed with dry

potassium bromide (KBr) in a 1:100 ratio and pressed into a thin, transparent pellet.

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Analysis: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to the functional groups present in the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition:

¹H NMR: Spectra are recorded with a sufficient number of scans to obtain a good signal-

to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts

are reported in ppm relative to the solvent peak.

Analysis: The chemical shifts, integration values, and splitting patterns in the ¹H NMR

spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to deduce the

connectivity of atoms in the molecule.

Mass Spectrometry (MS)
Instrument: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample is introduced directly into the ion source.

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range that

includes the expected molecular weight of the compound.

Analysis: The molecular ion peak is identified to determine the molecular weight. The

fragmentation pattern provides additional information about the structure of the molecule.

The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular

ion peak (approximately 1:1 ratio for M and M+2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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